Cas no 2138228-76-7 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid)
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid
- EN300-1074572
- 2138228-76-7
-
- Inchi: 1S/C11H18N2O4S/c1-8(5-11(2,3)10(14)15)13-7-9(6-12-13)18(4,16)17/h6-8H,5H2,1-4H3,(H,14,15)
- InChI Key: VANVEKBWWVEFRR-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)C(C)CC(C(=O)O)(C)C)(=O)=O
Computed Properties
- Exact Mass: 274.09872823g/mol
- Monoisotopic Mass: 274.09872823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 97.6Ų
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1074572-0.05g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 0.05g |
$1008.0 | 2023-10-28 | |
| Enamine | EN300-1074572-0.1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 0.1g |
$1056.0 | 2023-10-28 | |
| Enamine | EN300-1074572-0.25g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 0.25g |
$1104.0 | 2023-10-28 | |
| Enamine | EN300-1074572-0.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 0.5g |
$1152.0 | 2023-10-28 | |
| Enamine | EN300-1074572-1.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-1074572-2.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 2.5g |
$2351.0 | 2023-10-28 | |
| Enamine | EN300-1074572-5.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 5g |
$3065.0 | 2023-05-26 | ||
| Enamine | EN300-1074572-10.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 10g |
$4545.0 | 2023-05-26 | ||
| Enamine | EN300-1074572-1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 1g |
$1200.0 | 2023-10-28 | |
| Enamine | EN300-1074572-5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 5g |
$3479.0 | 2023-10-28 |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid
4-(4-Methanesulfonyl-1H-Pyrazol-1-yl)-2,2-Dimethylpentanoic Acid: A Comprehensive Overview
The compound 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid (CAS No. 2138228-76-7) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their unique chemical properties and biological activities. The pyrazole ring in this molecule is a key structural feature, contributing to its reactivity and functionality. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.
The methanesulfonyl group attached to the pyrazole ring plays a crucial role in modulating the electronic properties of the molecule. This group enhances the electrophilic character of the pyrazole nitrogen, making it more reactive towards nucleophilic attacks. Such modifications are particularly valuable in drug design, where fine-tuning molecular reactivity can lead to improved pharmacokinetic profiles. Recent studies have demonstrated that this compound exhibits promising antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.
The pentanoic acid moiety in this molecule contributes to its hydrophilic nature, which is essential for enhancing solubility and bioavailability. This feature is particularly advantageous in pharmaceutical applications, where solubility often determines the efficacy of a drug. Researchers have also explored the use of this compound as a building block for constructing more complex molecular architectures, such as peptide mimetics and bioisosteres. These applications highlight the versatility of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid in modern medicinal chemistry.
Recent advancements in computational chemistry have allowed for detailed molecular modeling of this compound, providing insights into its interaction with biological targets. For instance, molecular docking studies have revealed that this compound can bind effectively to certain enzyme active sites, inhibiting their catalytic activity. Such findings underscore its potential as a candidate for enzyme inhibitors, which are critical in treating various diseases, including cancer and neurodegenerative disorders.
In addition to its pharmacological applications, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid has shown promise in materials science. Its unique combination of hydrophilic and hydrophobic groups makes it an ideal candidate for designing amphiphilic materials, such as surfactants and drug delivery systems. Recent research has focused on incorporating this compound into polymer matrices to enhance their mechanical and thermal properties.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization with the methanesulfonyl group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards required for both laboratory and industrial use.
From an environmental perspective, the biodegradability and ecological impact of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid have been extensively studied. These studies have demonstrated that the compound exhibits low toxicity towards aquatic organisms under controlled conditions. However, further research is needed to assess its long-term effects on ecosystems when used at larger scales.
In conclusion, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid (CAS No. 2138228-76-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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